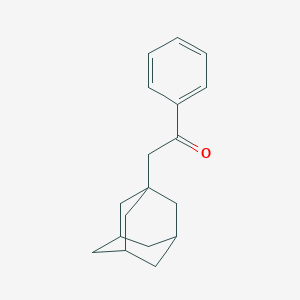

2-(1-Adamantyl)-1-phenylethanone

描述

2-(1-Adamantyl)-1-phenylethanone is an organic compound that features an adamantane moiety attached to a phenyl group via an ethanone linkage. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-1-phenylethanone typically involves the reaction of 1-adamantyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods to ensure high purity of the final product .

化学反应分析

Types of Reactions

2-(1-Adamantyl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Halogenated or alkylated adamantyl derivatives.

科学研究应用

Medicinal Applications

Anticancer Activity

Research indicates that compounds derived from adamantane, including 2-(1-adamantyl)-1-phenylethanone, exhibit potential anticancer properties. A patent describes the use of 1-adamantyl chalcones for treating various proliferative disorders, including breast cancer. These compounds may inhibit tumor growth and are being explored as part of combination therapies with other anti-tumor agents .

Mechanism of Action

The proposed mechanism involves the inhibition of key kinases involved in cancer cell proliferation. For instance, novel adamantyl derivatives have been shown to inhibit IκB Kinase-α and IκB Kinase-β, which are crucial in the NF-kB signaling pathway associated with cancer progression .

Synthetic Applications

Nitration Studies

Recent studies have focused on the nitration of this compound. The compound has been successfully nitrated using acetyl nitrate in acetic anhydride, yielding ortho isomers quantitatively. This reaction highlights the compound's utility in synthesizing new derivatives with potentially enhanced biological activities .

Data Table: Summary of Applications

Case Studies

-

Case Study on Anticancer Effects

A study published in a patent application detailed the use of 1-adamantyl chalcones for treating breast cancer. The results indicated that these compounds could effectively delay tumor onset and reduce tumor size when administered in therapeutic doses ranging from 0.1 mg/kg to 100 mg/kg . -

Nitration Mechanism Exploration

A recent investigation into the nitration of various adamantyl ketones demonstrated that the introduction of the adamantyl group significantly influenced regioselectivity during electrophilic substitution reactions. This study provides insights into how structural modifications can optimize synthetic pathways for desired products .

作用机制

The mechanism of action of 2-(1-Adamantyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity of the compound to its target by providing a rigid and stable framework. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, in antiviral applications, the compound may inhibit viral replication by binding to viral enzymes or proteins .

相似化合物的比较

Similar Compounds

1-Adamantylamine: An adamantane derivative with an amino group, known for its antiviral properties.

1-Adamantylmethanol: An adamantane derivative with a hydroxyl group, used in organic synthesis.

1-Adamantylacetic acid: An adamantane derivative with a carboxylic acid group, explored for its potential therapeutic applications.

Uniqueness

2-(1-Adamantyl)-1-phenylethanone is unique due to the presence of both the adamantane and phenyl groups, which impart distinct physical and chemical properties. The combination of these two moieties can enhance the compound’s stability, rigidity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.

生物活性

2-(1-Adamantyl)-1-phenylethanone, also known as adamantyl phenyl ketone, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 270.37 g/mol

- CAS Number : 27648-26-6

The compound features a ketone functional group attached to an adamantyl group and a phenyl group, contributing to its unique lipophilicity and potential for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Studies have shown that compounds with adamantane structures can inhibit viral replication. The lipophilic nature of the adamantyl group enhances membrane penetration, making it effective against certain viruses.

- Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties, although specific bacterial strains and mechanisms of action require further exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The adamantane moiety increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for viral replication and bacterial metabolism. This inhibition may occur through competitive or non-competitive mechanisms.

- Steric Hindrance Effects : The bulky adamantyl group can induce steric hindrance that affects the binding affinity of the compound to its targets, potentially enhancing its efficacy as an inhibitor.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antibacterial | Potential activity against various strains | |

| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |

Case Study: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of adamantane derivatives. It was found that compounds similar to this compound inhibited the replication of influenza virus with IC values in the low micromolar range. The mechanism was attributed to interference with viral entry into host cells and disruption of viral assembly processes .

Case Study: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, derivatives of adamantane were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Further research is needed to elucidate the specific pathways involved in this activity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Adamantyl)-1-phenylethanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, adamantyl derivatives can react with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) under reflux in butanone . Optimization includes solvent selection (e.g., CS₂ improved yields to 46% in related adamantyl-thione syntheses ) and temperature control to minimize side reactions.

- Validation : Structural confirmation via ¹H NMR, IR, and MS is critical. X-ray diffraction has been used to resolve crystallographic data for analogous compounds .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include adamantyl protons (δ ~1.6–2.2 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolves steric effects of the adamantyl group and confirms spatial arrangement .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses .

Q. What are the stability considerations for this compound under varying conditions?

- Thermal Stability : Adamantyl groups confer rigidity but may undergo rearrangement. For example, di(1-adamantyl)ethanedithione rearranges to dithiete with ΔG = 24.4 kcal/mol .

- Storage : Store in inert atmospheres at low temperatures to prevent oxidation or decomposition.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Stereoselective Methods :

- Chiral Catalysts : Spiroborate esters enable enantioselective reductions (e.g., >90% ee in β-thiophenoxy ether syntheses ).

- Grignard Reagents : Chiral adamantyl Grignard intermediates react with ketones to form stereodefined products .

Q. What computational tools are used to predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for rearrangements (e.g., thiirene oxide to dithione ).

- Molecular Dynamics : Simulate adamantyl group steric effects on reaction pathways.

Q. What pharmacological activities have been observed in structurally related adamantyl-phenylethanone derivatives?

- Biological Screening : Analogues like 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone exhibit analgesic activity (70% inhibition in writhing tests) .

- Mechanistic Insights : Adamantyl moieties may enhance blood-brain barrier penetration, relevant for neuropathic pain studies .

Q. How do adamantyl substituents influence the photophysical or electrochemical properties of this compound?

- Spectroscopic Studies : UV/Vis spectra show absorbance shifts due to adamantyl’s electron-donating effects .

- Cyclic Voltammetry : Adamantyl groups reduce oxidation potentials, as seen in related thioketones .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the reactivity of adamantyl-thioketones: How to reconcile experimental vs. computational data?

- Issue : Experimental yields for adamantyl-thioketone syntheses vary (20–46%) depending on solvent , while DFT models predict higher feasibility.

- Resolution : Solvent polarity and byproduct formation (e.g., thiophene derivatives) account for discrepancies. Kinetic studies (ΔH/ΔS measurements) validate computational barriers .

Q. Methodological Recommendations

Q. What strategies improve the scalability of this compound synthesis?

- Flow Chemistry : Continuous reactors mitigate exothermic risks in Grignard reactions .

- Catalyst Recycling : Recover spiroborate esters via column chromatography .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

属性

IUPAC Name |

2-(1-adamantyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBSXKFXIFONEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335750 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27648-26-6 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。